Product packaging for 6-Phenylbenzo[d]thiazole(Cat. No.:)

6-Phenylbenzo[d]thiazole

Cat. No.: B11890481
M. Wt: 211.28 g/mol
InChI Key: ZLQIQTPPVHFSPY-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Modern Chemistry Research

Heterocyclic compounds are a cornerstone of modern chemistry, biology, and materials science, distinguished by their cyclic structures containing at least one atom other than carbon, known as a heteroatom. mdpi.comnih.govnih.gov The most common heteroatoms are nitrogen, oxygen, and sulfur. nih.gov The presence and type of these heteroatoms confer unique physicochemical and electronic properties upon the molecules, setting them apart from their carbocyclic counterparts. mdpi.com This structural and electronic diversity makes them essential building blocks in numerous scientific and industrial fields. mdpi.comchemistryjournal.net

In medicinal chemistry, heterocyclic motifs are exceptionally prevalent, with a significant percentage of approved drugs incorporating these rings. researchgate.net Their structures are often key to interacting with biological targets like enzymes and receptors, leading to a wide array of therapeutic effects. researchgate.net Natural products, such as many alkaloids and antibiotics, frequently feature heterocyclic cores, underscoring their fundamental role in biological systems. nih.govchemistryjournal.net Beyond pharmaceuticals, they are integral to the development of agrochemicals, functional materials, and catalysts for organic synthesis. mdpi.comnih.gov The ongoing exploration of heterocyclic chemistry continues to drive innovation across a multitude of scientific disciplines. mdpi.com

The Benzothiazole (B30560) Nucleus: A Foundational Structure in Synthetic Chemistry

Within the vast family of heterocyclic compounds, the benzothiazole nucleus holds a position of particular importance. researchgate.net This structure consists of a benzene (B151609) ring fused to a five-membered thiazole (B1198619) ring, which contains both a sulfur and a nitrogen atom. researchgate.netresearchgate.net This fusion of aromatic and heteroaromatic rings creates a stable, planar scaffold that is a common feature in many biologically active molecules and functional materials. researchgate.net

The benzothiazole core is considered a "privileged scaffold" in medicinal chemistry. derpharmachemica.com Its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antidiabetic properties. researchgate.netresearchgate.netCurrent time information in Bangalore, IN.rsc.org This wide range of biological activities has spurred considerable interest among synthetic and medicinal chemists, who use the benzothiazole nucleus as a template for the design and synthesis of novel therapeutic agents. derpharmachemica.comrsc.org The ability to readily modify the structure at various positions allows for the fine-tuning of its properties to achieve desired biological effects. rsc.org

Contextualizing 6-Phenylbenzo[d]thiazole within Benzothiazole Research

The versatility of the benzothiazole scaffold stems from the ability to introduce various substituents onto its core structure, thereby modulating its biological and chemical properties. Research has shown that substitutions at the C-2 and C-6 positions of the benzothiazole ring are particularly significant for influencing its biological activities. nih.gov

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic research focused on this compound and its close analogues are centered on synthesis, characterization, and the evaluation of its potential applications. A significant goal is the development of efficient synthetic methodologies, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), to create a library of 6-arylbenzothiazole derivatives. mdpi.comnih.gov

A major driver of this research is the exploration of the biological activities of these synthesized compounds. Academic studies have investigated the potential of 6-phenylbenzothiazole derivatives as potent enzyme inhibitors, with specific research demonstrating urease inhibition. mdpi.comnih.gov Furthermore, activities such as nitric oxide scavenging have also been evaluated, pointing to an interest in their antioxidant potential. mdpi.comnih.gov A fundamental objective is to establish a clear structure-activity relationship (SAR), which seeks to understand how the presence of the phenyl group at the 6-position, often in combination with other substituents, influences the compound's biological efficacy and selectivity.

Data Tables

The following tables provide key data for this compound and a related derivative.

Table 1: Physicochemical and Spectroscopic Data for this compound This table summarizes identifying and structural information for the parent compound.

PropertyValueSource(s)
Molecular Formula C₁₃H₉NS nih.gov
Molecular Weight 211.28 g/mol
Appearance White solid nih.gov
¹H NMR (400 MHz, CDCl₃) δ (ppm) 9.00 (s, 1H), 8.21-8.16 (m, 2H), 7.76 (dd, J = 8.4, 1.6 Hz, 1H), 7.65 (d, J = 7.6 Hz, 2H), 7.48 (t, J = 7.6 Hz, 2H), 7.39 (t, J = 7.2 Hz, 1H) nih.gov
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 153.2, 151.7, 139.7, 138.3, 133.6, 128.1, 126.8, 126.6, 125.1, 122.8, 119.3 nih.gov
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺: Calculated: 212.0528, Found: 212.0530 nih.gov

Table 2: Spectroscopic Data for this compound-2-amine This table provides data for a closely related derivative to illustrate the influence of an additional functional group.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₀N₂S nih.gov
Melting Point 175–177 °C nih.gov
¹H NMR (400 MHz, CDCl₃ + CD₃OD) δ (ppm) 7.59 (d, J = 1.6, 1H-Ar), 7.57–7.32 (m, 7H-Ar), 7.27 (s, 2H-NH₂) nih.gov
Biological Activity Note Showed potent urease enzyme inhibition with an IC₅₀ value of 26.35 µg/mL. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NS B11890481 6-Phenylbenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

6-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H

InChI Key

ZLQIQTPPVHFSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 6 Phenylbenzo D Thiazole and Its Derivatives

Strategies for the Construction of the Benzothiazole (B30560) Ring System

The foundational step in synthesizing these compounds is the construction of the fused benzene (B151609) and thiazole (B1198619) rings that constitute the benzothiazole core.

The synthesis of the benzothiazole skeleton has been achieved through various methods over the years. Classical approaches often involve the condensation of 2-aminothiophenols with reagents like aldehydes, carboxylic acids, or their derivatives. ijper.orgnih.gov One of the most established methods is the reaction between 2-aminothiophenol (B119425) and carbonyl compounds. nih.gov Another traditional route is the Jacobson synthesis, which involves the cyclization of thiobenzanilides. ijper.orgresearchgate.net

Contemporary methods have built upon these foundations, introducing metal-catalyzed and one-pot procedures to improve efficiency and yield. nih.govnih.gov For instance, the condensation of 2-aminobenzenethiol with various carbonyl-containing substances remains a widely used and versatile strategy. nih.gov Modern approaches also include the intramolecular cyclization of ortho-halogenated compounds and reactions starting from ortho-halogenated anilines with sulfur-containing reagents. nih.gov These newer methods often provide milder reaction conditions and broader substrate scope compared to classical techniques.

In line with the principles of green chemistry, significant research has been directed towards developing environmentally benign syntheses for benzothiazoles. airo.co.in These methods aim to minimize waste, avoid hazardous solvents, and reduce energy consumption. airo.co.in

Solvent-free synthesis represents a key advancement in this area. One such method involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides at room temperature, which proceeds efficiently without any solvent. researchgate.netekb.eg Another approach utilizes ultrasound irradiation to facilitate the condensation of 2-aminothiophenol with various aldehydes under solvent-free conditions, often employing a recyclable catalyst. ekb.egtandfonline.com

Microwave-assisted synthesis has also emerged as an energy-efficient method, providing uniform heating and accelerating reaction rates under mild conditions. airo.co.intsijournals.com The use of "green" solvents, such as water or ethanol, in place of traditional volatile organic compounds, is another important strategy. airo.co.inresearchgate.net Furthermore, the development of recyclable catalysts, including Brønsted acidic ionic liquid gels and various nanoparticles, allows for simpler work-up procedures and reduces chemical waste. ekb.egnih.gov

MethodReactantsConditionsKey AdvantageReference
Solvent-Free Condensation2-Aminothiophenol, Aromatic Benzoyl ChloridesRoom TemperatureNo solvent required, short reaction time. researchgate.net
Ultrasound-Assisted Synthesis2-Aminothiophenol, AldehydesRoom Temperature, Recyclable Sulfated Tungstate CatalystEnergy efficient, solvent-free, reusable catalyst. tandfonline.com
Microwave-Assisted Synthesiso-Aminothiophenol, AldehydeMicrowave irradiation in ethanolReduced reaction time and energy consumption. airo.co.in
Ionic Liquid Catalysis2-Aminothiophenol, Aldehydes130 °C, Brønsted Acidic Ionic Liquid GelRecyclable catalyst, solvent-free. nih.govacs.org

Targeted Synthesis of 6-Phenylbenzo[d]thiazole Derivatives

Once the benzothiazole core is available, particularly as a 6-halo-substituted precursor, modern cross-coupling techniques are employed to introduce the phenyl group at the desired position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling, in particular, has proven to be a highly effective method for the arylation of the benzothiazole scaffold. nih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. wikipedia.org

The targeted synthesis of this compound derivatives is efficiently achieved via the Suzuki cross-coupling reaction. nih.govresearchgate.net The common strategy involves using a 6-bromo-substituted benzothiazole as the organohalide partner. For example, 2-amino-6-bromobenzothiazole (B93375) can be coupled with various aryl boronic acids or aryl boronic acid pinacol (B44631) esters to yield the corresponding 2-amino-6-arylbenzothiazoles. nih.govresearchgate.net Specifically, reacting 2-amino-6-bromobenzothiazole with phenylboronic acid under appropriate catalytic conditions yields 6-phenylbenzo[d]thiazol-2-amine (B3056694). nih.gov This methodology is robust and allows for the synthesis of a variety of 6-arylbenzothiazoles by simply changing the boronic acid coupling partner. nih.govresearchgate.net

The success and efficiency of the Suzuki cross-coupling reaction are highly dependent on the specific reaction conditions. Key parameters that require optimization include the choice of solvent, base, palladium catalyst, and ligands. nih.govnih.govrsc.org

Solvent Effects: The selection of the solvent plays a crucial role. Studies on the synthesis of 6-arylbenzothiazoles have evaluated solvents such as DMF, 1,4-dioxane (B91453), toluene (B28343), and acetonitrile. nih.govresearchgate.net In one study, DMF was found to provide a 64% isolated yield for the coupling of 2-amino-6-bromobenzothiazole with 4-methoxyphenyl (B3050149) boronic acid, while 1,4-dioxane also proved effective for other substrates. nih.govresearchgate.net

Catalyst and Base Combination: The combination of the palladium source and the base is critical. Catalysts such as Pd(PPh₃)₄ are commonly used. nih.govresearchgate.net The choice of base, for instance, K₃PO₄ or K₂CO₃, can significantly influence the reaction outcome. nih.govnih.gov In a related synthesis of 2'-aryl-2-aryl-benzothiazoles, a ligand-free approach using Pd(OAc)₂ as the catalyst and K₂CO₃ as the base in a DMF/H₂O solvent system at 100 °C was found to be optimal, yielding the product in 99% after 12 hours. nih.gov

The table below summarizes the optimization of reaction conditions for a Suzuki cross-coupling reaction to synthesize 6-(p-tolyl)benzo[d]thiazol-2-amine from 2-amino-6-bromobenzothiazole and 4-methylphenylboronic acid. nih.gov

EntrySolventCatalyst (5 mol%)BaseTime (h)Yield (%)
1DMFPd(PPh₃)₄K₃PO₄3158
21,4-DioxanePd(PPh₃)₄K₃PO₄3168
3ToluenePd(PPh₃)₄K₃PO₄3152
4AcetonitrilePd(PPh₃)₄K₃PO₄3142

Data sourced from Yasmeen et al. (2013). nih.gov

This systematic optimization is essential for achieving high yields and making the synthesis practical and efficient.

Multi-Component Reactions for Fused Benzothiazole Systems

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. In the context of fused benzothiazole systems, MCRs provide a convergent and streamlined approach to constructing these privileged heterocyclic scaffolds.

One notable example involves the copper-catalyzed three-component reaction of 2-iodoanilines, benzylamines, and elemental sulfur in water to afford 2-arylbenzothiazoles. This method provides a straightforward, one-pot procedure to access a variety of 2-arylbenzothiazoles in moderate to good yields. While not directly producing this compound, this strategy highlights the potential of MCRs in constructing the core benzothiazole ring with an aryl substituent at the 2-position.

Another versatile one-pot, three-component synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol, an aldehyde, and an amine. This approach allows for the introduction of diverse substituents at the 2-position of the benzothiazole ring. By selecting an appropriate aldehyde, a variety of functional groups can be incorporated, demonstrating the flexibility of MCRs in generating a library of benzothiazole derivatives.

Furthermore, a one-pot, three-component reaction for the synthesis of pyran-annulated heterocyclic compounds, including benzothiazole derivatives, has been developed using a nano silica-based complex as a catalyst in an aqueous medium. This method underscores the utility of heterogeneous catalysis in facilitating MCRs for the synthesis of complex heterocyclic systems.

While direct multi-component syntheses specifically targeting this compound are not extensively reported, the existing MCR methodologies for related benzothiazole systems provide a strong foundation for the development of novel, efficient, and convergent routes to this important class of compounds. The modularity of MCRs allows for the potential incorporation of a phenyl group at the 6-position of one of the starting materials, thereby enabling the direct construction of the this compound scaffold in a single synthetic operation.

Derivatization Strategies at Other Positions of the Benzothiazole Core

The functionalization of the benzothiazole core at positions other than the site of initial ring formation is crucial for fine-tuning the physicochemical and biological properties of these molecules. Derivatization strategies allow for the introduction of a wide array of substituents, leading to the generation of diverse libraries of compounds for various applications.

Modification at the 2-Position of the Benzothiazole Ring

The 2-position of the benzothiazole ring is a common site for modification, and numerous methods have been developed to introduce a variety of functional groups at this position. A prevalent strategy involves the condensation of a substituted 2-aminothiophenol with a carboxylic acid, aldehyde, or their derivatives. For instance, the reaction of 2-amino-5-nitrothiophenol with substituted benzaldehydes in pyridine (B92270) leads to the formation of 6-nitro-2-(substituted-phenyl)benzothiazoles. acs.org This approach allows for the introduction of various substituted phenyl rings at the 2-position.

Another approach involves the palladium-catalyzed synthesis of 2-substituted benzothiazoles from thiobenzanilides through a C-H functionalization/intramolecular C-S bond formation process. researchgate.net This method offers a route to variously substituted benzothiazoles with good functional group tolerance. researchgate.net Additionally, one-pot syntheses of 2-substituted benzothiazoles have been achieved through the reaction of 2-aminophenols with thioamides in the presence of triphenylbismuth (B1683265) dichloride, which also extends to the synthesis of benzothiazoles.

The following table summarizes various synthetic methodologies for the synthesis of 2-substituted benzothiazoles:

Starting MaterialsReagents and ConditionsProductReference
2-Aminothiophenol, AldehydesAmmonium chloride, Ethanol, 80-90°C2-Substituted benzothiazoles youtube.com
2-Aminothiophenol, Aromatic AldehydesNano silica-based complex, Aqueous medium2-Substituted benzothiazoles orientjchem.org
ThiobenzanilidesPd(II) catalyst, Cu(I), Bu4NBr2-Substituted benzothiazoles researchgate.net
2-Aminophenols, ThioamidesTriphenylbismuth dichloride2-Substituted benzoxazoles/benzothiazoles
Introduction of Diverse Aryl Moieties

The introduction of aryl groups, particularly at the 6-position of the benzothiazole core, is a key strategy for modulating the biological activity and material properties of these compounds. The Suzuki cross-coupling reaction has proven to be a highly effective method for this purpose. For example, 2-amino-6-arylbenzothiazoles can be synthesized in moderate to excellent yields via the palladium(0)-catalyzed Suzuki cross-coupling of 2-amino-6-bromobenzothiazole with various aryl boronic acids or their pinacol esters. nih.gov This reaction demonstrates good functional group tolerance and provides a versatile route to a range of 6-arylbenzothiazole derivatives. nih.gov

The general scheme for the Suzuki cross-coupling reaction to introduce an aryl group at the 6-position is as follows:

Scheme 1: Suzuki cross-coupling for the synthesis of 2-amino-6-arylbenzothiazoles.

Palladium-catalyzed C-H arylation is another powerful tool for the direct introduction of aryl groups onto the benzothiazole nucleus. This method avoids the pre-functionalization of the benzothiazole ring with a halogen. For instance, the direct arylation of benzothiazole with iodo(hetero)arenes can be achieved at room temperature using a palladium catalyst. While this typically occurs at the 2-position, modifications to the reaction conditions and directing groups could potentially facilitate arylation at other positions, including the 6-position.

The following table presents examples of 2-amino-6-arylbenzothiazoles synthesized via Suzuki cross-coupling:

Aryl Boronic Acid/EsterProductYield (%)Reference
Phenylboronic acid2-Amino-6-phenylbenzothiazole75 nih.gov
4-Methylphenylboronic acid2-Amino-6-(4-methylphenyl)benzothiazole82 nih.gov
4-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazole85 nih.gov
4-Fluorophenylboronic acid2-Amino-6-(4-fluorophenyl)benzothiazole78 nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions, expanding the substrate scope, and designing novel synthetic routes. Mechanistic studies often focus on the key bond-forming steps, the role of catalysts, and the nature of reactive intermediates.

The palladium-catalyzed Suzuki cross-coupling reaction for the synthesis of 6-arylbenzothiazoles proceeds through a well-established catalytic cycle. The generally accepted mechanism involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 6-bromobenzothiazole), forming a Pd(II) intermediate.

Transmetalation: The aryl group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (e.g., 6-phenylbenzothiazole), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Detailed mechanistic exploration of a palladium-catalyzed process for the synthesis of benzothiazoles has been conducted, providing insights into the catalytic cycle and the influence of reaction conditions on the efficiency of the transformation. youtube.com

For palladium-catalyzed C-H arylation reactions, the mechanism is often more complex and can vary depending on the specific reaction conditions and substrates. One proposed mechanism for the C-H arylation of benzothiazole involves the turnover-limiting oxidation of a dimeric palladium catalyst by a diaryliodonium salt, implicating a bimetallic high oxidation state palladium species as a key intermediate. chemrxiv.org

In the context of palladium-catalyzed C-H functionalization/intramolecular C-S bond formation for the synthesis of 2-substituted benzothiazoles, a proposed mechanism involves a sequence of C-H activation followed by C-S bond formation. While detailed mechanistic studies are ongoing, it is suggested that the process is analogous to other similar palladium-catalyzed cyclizations. acs.org

These mechanistic investigations provide a fundamental understanding of the chemical transformations involved in the synthesis of this compound and its derivatives, paving the way for the development of more efficient and selective synthetic methodologies.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different protons in a molecule. For a compound like 6-Phenylbenzo[d]thiazole, the ¹H NMR spectrum is expected to show a series of signals in the aromatic region, typically between 7.0 and 9.0 ppm.

The protons on the benzothiazole (B30560) core and the appended phenyl ring would exhibit distinct chemical shifts and coupling patterns. For instance, the protons on the phenyl group would typically appear as a multiplet, while the protons on the benzothiazole ring system would show characteristic doublet and triplet patterns depending on their adjacent protons. While specific experimental data for this compound is not detailed in the available literature, analysis of closely related benzothiazole derivatives allows for a reliable prediction of the expected spectral features. rsc.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Phenyl-H (ortho, meta, para)7.30 - 7.80Multiplet (m)
Benzothiazole-H (H4, H5, H7)7.50 - 8.50Doublet (d), Doublet of Doublets (dd)
Benzothiazole-H (H2)~9.00Singlet (s)

Note: Predicted values are based on general chemical shift principles and data from similar benzothiazole structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts in a ¹³C NMR spectrum are indicative of the carbon's hybridization and electronic environment. For this compound, distinct signals would be observed for the carbons of the benzothiazole core and the phenyl substituent.

The spectrum would feature signals in the aromatic region (typically 110-160 ppm) for the benzene (B151609) and thiazole (B1198619) ring carbons. The quaternary carbons, those without attached protons (like C3a, C6, C7a, and the phenyl C1'), would generally show weaker signals. The carbon atom C2, situated between the nitrogen and sulfur atoms in the thiazole ring, is expected to be significantly deshielded and appear at a higher chemical shift, often above 150 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl Carbons125.0 - 140.0
Benzothiazole Carbons (C4, C5, C7)120.0 - 130.0
Benzothiazole Quaternary Carbons (C3a, C6, C7a)130.0 - 155.0
Benzothiazole Carbon (C2)>150.0

Note: Predicted values are based on general chemical shift principles and data from similar benzothiazole structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, especially in complex aromatic systems, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would reveal correlations between adjacent protons on the phenyl ring and between neighboring protons on the benzothiazole core, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. It is invaluable for assigning the signals of protonated carbons in both the phenyl and benzothiazole rings. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons by observing their correlations to nearby protons. For example, the protons on the phenyl ring would show HMBC correlations to the C6 carbon of the benzothiazole ring, confirming the substitution pattern. researchgate.net

Theoretical Prediction of NMR Chemical Shifts

Computational chemistry provides powerful tools for predicting NMR spectra, which can then be compared with experimental data to validate a proposed structure. Density Functional Theory (DFT) calculations are commonly used for this purpose. uq.edu.au

The process involves optimizing the molecular geometry of this compound and then calculating the NMR shielding tensors, often using the Gauge-Independent Atomic Orbital (GIAO) method with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). uq.edu.au The calculated shielding values are then converted into chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). These theoretical predictions can aid in the assignment of complex spectra and help distinguish between potential isomers.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. researchgate.netresearchgate.net

Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the fused aromatic ring system typically result in a series of sharp peaks in the 1400-1600 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations provide further information about the substitution pattern on the aromatic rings and are found in the fingerprint region (below 1000 cm⁻¹). The C-S stretching vibration, characteristic of the thiazole ring, is generally a weaker band also found in the fingerprint region. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
C=N Stretch (Thiazole Ring)1600 - 1650Medium
C=C Aromatic Ring Stretch1400 - 1600Medium to Strong
C-H In-Plane Bend1000 - 1300Medium
C-H Out-of-Plane Bend690 - 900Strong
C-S Stretch600 - 800Weak to Medium

Note: These ranges are based on data for benzothiazole and phenyl-substituted aromatic compounds. researchgate.netresearchgate.net

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure. mdpi.com For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its constituent functional groups: the benzothiazole core and the phenyl substituent.

Experimental and theoretical studies on the parent molecule, benzothiazole, provide a basis for assigning the vibrational modes. core.ac.ukresearchgate.net The key vibrations include C-C stretching within the aromatic rings, C-H in-plane and out-of-plane bending, and skeletal vibrations of the fused ring system. The C=N stretching vibration within the thiazole ring is a characteristic feature. scispace.com The presence of the phenyl group at the C6 position introduces additional vibrational modes, primarily related to the phenyl ring's own C-C stretching, C-H bending, and the C-C stretching between the two ring systems. The analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed confirmation of the molecular structure. core.ac.uk

Table 1: Expected Characteristic Raman Bands for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Associated Structural Unit
C-C Stretching (aromatic) 1430 - 1625 Benzothiazole & Phenyl Rings
C=N Stretching 1510 - 1675 Thiazole Ring
C-H Bending (in-plane) 1000 - 1300 Benzothiazole & Phenyl Rings
C-H Bending (out-of-plane) 670 - 900 Benzothiazole & Phenyl Rings

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. chemguide.co.uk For this compound (C₁₃H₉NS), the molecular weight is 211.28 g/mol . In electron ionization mass spectrometry (EI-MS), the spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at an m/z value of 211, reflecting the stability of the aromatic system. youtube.comlibretexts.org

Plausible fragmentation pathways include:

Loss of HCN: Cleavage of the thiazole ring can lead to the expulsion of a hydrogen cyanide molecule (27 u), resulting in a fragment ion at m/z 184.

Loss of a Sulfur atom: Elimination of the sulfur atom (32 u) could lead to a fragment at m/z 179.

Phenyl Cation: Fragmentation can produce the phenyl cation (C₆H₅⁺) at m/z 77.

Benzothiazole Fragmentation: The core benzothiazole structure can fragment, leading to characteristic ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Formula Notes
211 Molecular Ion [M]⁺˙ [C₁₃H₉NS]⁺˙ Base peak or high intensity expected due to aromatic stability.
184 [M - HCN]⁺˙ [C₁₂H₈S]⁺˙ Resulting from thiazole ring cleavage.
135 [Benzothiazole]⁺˙ [C₇H₅NS]⁺˙ Cleavage of the phenyl-benzothiazole bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. iosrjournals.org The extensive conjugated π-system of this compound, which includes the fused benzothiazole rings and the appended phenyl group, gives rise to characteristic absorption bands.

The observed absorptions are primarily due to π → π* transitions, where an electron is excited from a π bonding orbital to a π* antibonding orbital. niscpr.res.in The position and intensity of these absorption bands are sensitive to the molecular environment and solvent polarity. Studies on various phenyl-substituted benzothiazoles show strong absorption in the UV region, typically between 300 and 350 nm. niscpr.res.innih.govresearchgate.net The specific wavelength of maximum absorbance (λ_max) is influenced by the extent of conjugation and the nature of any substituents on the aromatic rings. The presence of non-bonding electrons on the nitrogen and sulfur atoms also allows for n → π* transitions, though these are generally weaker and may be obscured by the more intense π → π* bands. niscpr.res.in

Table 3: Representative UV-Vis Absorption Data for Phenylbenzothiazole Derivatives

Compound Solvent λ_max (nm) Reference
2-(4'-bromophenyl)benzothiazole derivative Methanol ~330-340 niscpr.res.in
2-phenylbenzothiazole (B1203474) derivative Various ~320-340 researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mpg.de This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. eurjchem.commdpi.com

While the specific crystal structure of this compound is not detailed in the available literature, data from closely related substituted benzothiazole structures can be used to predict its key structural features. researchgate.netiucr.org The benzothiazole ring system itself is expected to be essentially planar. The phenyl ring at the C6 position will be twisted relative to the plane of the benzothiazole core, creating a specific dihedral angle. This angle is determined by a balance between the electronic effects favoring planarity (conjugation) and steric hindrance between hydrogen atoms on the adjacent rings.

In the solid state, the molecular packing would be stabilized by non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules and C-H···π interactions. eurjchem.com Analysis of similar structures allows for the estimation of key geometric parameters. researchgate.netiucr.org

Table 4: Expected Geometric Parameters for this compound Based on Analogous Structures

Parameter Description Expected Value
C-S Bond Lengths Bonds within the thiazole ring ~1.74 - 1.76 Å
C-N Bond Lengths Bonds within the thiazole ring ~1.30 - 1.40 Å
C=N Bond Length Imine bond in the thiazole ring ~1.30 Å
C-C Bond Lengths (Aromatic) Bonds within the benzene and phenyl rings ~1.37 - 1.42 Å

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. scirp.org It has proven to be an effective tool for evaluating the structural and spectral characteristics of organic molecules, including benzothiazole (B30560) and its derivatives. irjweb.com By employing functionals like B3LYP, DFT calculations can provide detailed information about electron distribution and chemical behavior. scirp.org The following sections detail the application of DFT to understand the properties of 6-Phenylbenzo[d]thiazole and related structures.

Geometry optimization is a fundamental computational procedure that seeks to find the minimum energy arrangement of atoms in a molecule. For benzothiazole derivatives, DFT calculations have been successfully used to determine key structural parameters such as bond lengths and angles. mdpi.com

In a computational study on N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives, the geometry of the core benzothiazole structure was analyzed. The presence of different aryl groups at the 6-position was found not to noticeably change the geometry of the benzothiazole moiety itself. mdpi.com This suggests that the structural parameters calculated for these derivatives provide a reasonable approximation for the this compound core. For instance, analysis of the benzothiazole ring in these related compounds revealed that the C7–C7a and C3a–C4 bonds are typically shorter than the C7a–C3a bond. mdpi.com Specific calculated bond lengths and angles for a representative 6-arylbenzothiazole derivative highlight the planarity and aromatic character of the fused ring system.

Table 1: Selected Optimized Structural Parameters for a 6-Arylbenzo[d]thiazole Derivative Core. mdpi.com
Bond Lengths (Å)Bond Angles (°)
ParameterValueParameterValue
C7a-S11.75C7a-S1-C289.60
S1-C21.76S1-C2-N3114.70
C2-N31.31C2-N3-C3a111.45
N3-C3a1.40N3-C3a-C7a113.12
C3a-C41.40S1-C7a-C3a111.13
C3a-C7a1.41N3-C3a-C4127.35
C7-C7a1.39C5-C4-C3a121.23
C6-C71.40C6-C5-C4120.30
C5-C61.39C7-C6-C5118.80
C4-C51.39C6-C7-C7a121.31

Note: The atom numbering corresponds to the standard benzothiazole ring system. Data is derived from a computational study on a closely related 6-arylbenzothiazole derivative. mdpi.com

Harmonic vibrational frequency calculations are performed to predict the infrared and Raman spectra of a molecule and to confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface. mdpi.com The absence of imaginary frequencies indicates a stable structure. For benzothiazole derivatives, DFT methods have been shown to reproduce experimental vibrational spectra with good accuracy, especially when scaling factors are applied to the calculated frequencies to account for anharmonicity and other systematic errors. mdpi.com

These calculations provide valuable information on the characteristic vibrational modes of the molecule. For example, in benzothiazole derivatives, the region between 1500–1650 cm⁻¹ is characteristic of the conjugated system formed by the benzene (B151609) and thiazole (B1198619) rings. mdpi.com While specific vibrational frequencies for this compound are not detailed in the available literature, the computational methodologies used for similar compounds are well-established and would involve calculating the second derivatives of the energy with respect to atomic displacements.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy and spatial distribution of these orbitals provide insights into the molecule's ability to participate in chemical reactions and its electronic transitions. scirp.orgnih.gov

The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ionization potential. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. In computational studies of 6-arylbenzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole ring system. mdpi.com The specific distribution can be influenced by the substituents on the phenyl ring, but the core benzothiazole moiety consistently plays a significant role in defining the electron-donating character of the molecule.

The LUMO is the lowest energy orbital that is empty of electrons, and its energy level is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater ability to accept electrons, implying higher reactivity towards nucleophiles. For 6-arylbenzothiazole derivatives, the LUMO distribution is also centered on the benzothiazole core, often with significant contributions from the attached aryl group. mdpi.com The charge transfer that occurs during an electronic transition is typically from the HOMO to the LUMO. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. mdpi.comnih.gov A small energy gap suggests that a molecule is more reactive and less kinetically stable because electrons can be more easily excited from the HOMO to the LUMO. mdpi.commdpi.com Conversely, a large energy gap implies high kinetic stability and lower chemical reactivity. mdpi.com

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). Soft molecules are more reactive. nih.gov

Electronegativity (χ): The ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), related to the escaping tendency of electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η). nih.gov

DFT calculations on a series of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives have provided values for these parameters, illustrating the electronic characteristics of the 6-substituted benzothiazole system.

Table 2: Calculated FMO Energies and Global Reactivity Descriptors (in eV) for a Representative this compound Derivative. mdpi.com
ParameterSymbolValue
HOMO EnergyEHOMO-6.19
LUMO EnergyELUMO-1.46
Energy GapΔE4.73
Ionization PotentialI6.19
Electron AffinityA1.46
Chemical Hardnessη2.365
Chemical Softnessσ0.423
Electronegativityχ3.825
Chemical Potentialμ-3.825
Electrophilicity Indexω3.09

Note: Data is derived from a computational study on N-(6-phenylbenzo[d]thiazol-2-yl)acetamide. mdpi.com

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It maps the electrostatic potential onto the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites of a molecule. nih.govnih.gov

In an MEP map, different colors represent varying levels of electrostatic potential. Regions with a negative potential, typically colored in shades of red and yellow, are electron-rich and thus susceptible to electrophilic attack. Conversely, areas with a positive potential, shown in blue, are electron-deficient and are the preferred sites for nucleophilic attack. Green areas represent neutral or zero potential regions. nih.govnih.gov

For this compound, the MEP surface would reveal specific charge localizations. The nitrogen atom in the thiazole ring is expected to be a region of high negative potential (a nucleophilic site) due to the presence of its lone pair of electrons. The sulfur atom, while less electronegative than nitrogen, also contributes to the electron-rich nature of the heterocyclic ring system. The hydrogen atoms of the phenyl and benzo groups would exhibit positive potential, making them potential sites for electrophilic interactions. This analysis is crucial for predicting how the molecule will interact with other reagents, its hydrogen bonding capabilities, and its role in biological recognition processes. nih.gov

Molecular RegionPredicted Electrostatic PotentialColor on MEP MapInferred Reactivity
Nitrogen Atom (Thiazole Ring)Highly NegativeRedSite for Electrophilic Attack, Hydrogen Bond Acceptor
Sulfur Atom (Thiazole Ring)NegativeYellow/OrangePotential Nucleophilic Center
Aromatic Rings (π-electron clouds)Slightly NegativeYellow/GreenInteraction with Electrophiles
Hydrogen AtomsPositiveBlueSite for Nucleophilic Attack, Hydrogen Bond Donor

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions within a molecule. scirp.org These interactions are fundamental to molecular stability. The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory, where a higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. mdpi.com

In this compound, significant charge delocalization is expected due to its conjugated aromatic system. Key donor-acceptor interactions would include:

π → π* transitions: Delocalization of π-electrons from the filled π orbitals of the phenyl and benzothiazole rings into the corresponding empty π* antibonding orbitals. These interactions are characteristic of conjugated systems and are a major contributor to the molecule's stability.

n → π* transitions: Interactions involving the lone pair electrons (n) of the nitrogen and sulfur atoms as donors and the π* antibonding orbitals of the aromatic rings as acceptors. These charge transfers from the heteroatoms into the ring system enhance electronic communication and stability. acadpubl.eu

The NBO analysis can quantify the energy of these delocalizations. For instance, the interaction between a lone pair on the nitrogen atom (n(N)) and an adjacent π* orbital of the benzene ring (π*(C-C)) would have a specific stabilization energy, indicating the degree of electron donation from the nitrogen into the aromatic system. researchgate.net

Donor NBO (i)Acceptor NBO (j)Interaction TypePredicted Stabilization Energy E(2) (kcal/mol)
π(C=C) Benzene Ringπ(C=C) Thiazole Ringπ → πHigh
π(C=N) Thiazole Ringπ(C=C) Benzo Ringπ → πHigh
LP(N) Lone Pair on Nitrogenπ(C=C) Benzo Ringn → πModerate
LP(S) Lone Pair on Sulfurπ(C=N) Thiazole Ringn → πModerate

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for studying the electronic excited states of molecules. uci.eduresearchgate.net It is widely used to predict and interpret UV-visible absorption and emission spectra by calculating the energies of electronic transitions between the ground state and various excited states. rsc.org The method provides information on transition energies (which correspond to absorption/emission wavelengths) and oscillator strengths (which relate to the intensity of the spectral bands). doi.org

Electronic Absorption Spectra Prediction and Interpretation

TD-DFT calculations can predict the UV-visible absorption spectrum of this compound by simulating the electronic transitions from the ground state to low-lying excited states. ekb.eg The main transitions in such a conjugated aromatic system are typically of the π → π* type, involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals. rsc.org

For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazole moiety, while the LUMO may be located across the entire conjugated system, including the phenyl ring. The energy difference between these orbitals dictates the wavelength of the primary absorption band. TD-DFT calculations provide the specific wavelengths (λmax) and the corresponding oscillator strengths (f) for the most probable transitions. sid.ir

TransitionMajor Orbital ContributionPredicted λmax (nm)Oscillator Strength (f)Transition Type
S0 → S1HOMO → LUMO~320-350Highπ → π
S0 → S2HOMO-1 → LUMO~280-300Moderateπ → π
S0 → S3HOMO → LUMO+1~250-270Lowπ → π*

Emission Spectra Prediction and Interpretation

In addition to absorption, TD-DFT can predict the fluorescence emission spectrum. This is achieved by first optimizing the geometry of the molecule in its first excited state (S1), as molecules often relax to a slightly different geometry after absorbing light. The emission energy is then calculated as the energy difference between the relaxed excited state and the ground state geometry. researchgate.net

The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A significant Stokes shift can indicate a substantial change in molecular geometry between the ground and excited states. For this compound, TD-DFT can predict the emission wavelength and help rationalize the magnitude of the Stokes shift, providing insight into the dynamics of the excited state. nih.gov

ParameterPredicted ValueSignificance
Predicted Absorption λmax~335 nmCorresponds to S0 → S1 energy
Predicted Emission λmax~390 nmCorresponds to S1 → S0 energy after relaxation
Calculated Stokes Shift~55 nmIndicates geometric relaxation in the excited state

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Solvation Models (e.g., PCM)

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are used in computational chemistry to simulate the effect of a solvent without explicitly modeling individual solvent molecules. In the PCM method, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. researchgate.net

For this compound, changing the solvent polarity is expected to alter its absorption and emission spectra, a phenomenon known as solvatochromism. In polar solvents, the excited state, which is often more polar than the ground state, is stabilized to a greater extent. This differential stabilization can lead to shifts in the spectral bands. TD-DFT calculations incorporating the PCM model can predict these shifts. Typically, a π → π* transition in a molecule like this compound would exhibit a red shift (bathochromic shift) in its absorption spectrum as the solvent polarity increases. ekb.eg

SolventDielectric Constant (ε)Predicted Absorption λmax (nm)Predicted Shift
Gas Phase1.0~330Reference
Toluene (B28343)2.4~334Slight Red Shift
Ethanol24.6~342Moderate Red Shift
Acetonitrile36.6~345Significant Red Shift

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical descriptors derived from DFT calculations, particularly from the energies of the frontier molecular orbitals (HOMO and LUMO), provide quantitative measures of a molecule's reactivity and kinetic stability. arabjchem.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and stability. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govmdpi.com

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," meaning they are less reactive and more stable. nih.gov

Chemical Softness (σ): Softness is the reciprocal of hardness (σ = 1/η) and represents the molecule's capacity to undergo electronic changes. High softness corresponds to high reactivity. nih.gov

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons and is calculated as χ ≈ -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. researchgate.net

These descriptors provide a framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

DescriptorFormulaPredicted Value (eV)Interpretation
EHOMO-~ -6.2Electron-donating ability
ELUMO-~ -2.0Electron-accepting ability
Energy Gap (ΔE)ELUMO – EHOMO~ 4.2High value suggests good kinetic stability
Chemical Hardness (η)(ELUMO – EHOMO) / 2~ 2.1Indicates resistance to charge transfer
Chemical Softness (σ)1 / η~ 0.48Low value suggests low reactivity
Electronegativity (χ)-(EHOMO + ELUMO) / 2~ 4.1Overall ability to attract electrons
Electrophilicity Index (ω)χ² / (2η)~ 4.0Propensity to act as an electron acceptor

Photophysical Investigations of 6 Phenylbenzo D Thiazole Systems

Absorption and Emission Characteristics

The electronic absorption and emission spectra of benzothiazole (B30560) derivatives are governed by the extent of their π-conjugated systems and the nature of any substituent groups. The phenyl group at the 6-position of the benzo[d]thiazole core is expected to influence these properties through extension of the π-system.

Ultraviolet-Visible Absorption Spectra Analysis

The ultraviolet-visible (UV-Vis) absorption spectra of 2-(aminophenyl)benzothiazole derivatives, which are structurally related to 6-phenylbenzo[d]thiazole, have been studied in various solvents. oup.combohrium.com These compounds typically exhibit absorption bands corresponding to π-π* transitions within the aromatic system. For instance, 2-(4-aminophenyl)benzothiazole (p-APBT) shows an absorption maximum that is largely insensitive to the nature of the solvent, a characteristic often observed in aromatic amines. iitkgp.ac.in

In a study of 2-(aminophenyl)benzothiazoles, the absorption spectra were compared to that of 2-phenylbenzothiazole (B1203474) (2-PBT). oup.com The introduction of an amino group on the phenyl ring can lead to intramolecular charge transfer (ICT) character in the electronic transitions. The position and intensity of the absorption bands are influenced by the substitution pattern on the phenyl ring and the solvent polarity. oup.combohrium.com

CompoundSolventAbsorption Maximum (λabs, nm)
2-(2-aminophenyl)benzothiazoleCyclohexane364
2-(3-aminophenyl)benzothiazoleCyclohexane342
2-(4-aminophenyl)benzothiazoleCyclohexane358
2-(4-aminophenyl)benzothiazoleAcetonitrile356
2-(4-aminophenyl)benzothiazoleMethanol355

Photoluminescence (PL) Spectra Analysis

The photoluminescence (PL) or fluorescence spectra of benzothiazole derivatives are highly sensitive to their molecular structure and environment. For 2-(aminophenyl)benzothiazole derivatives, the position of the fluorescence emission maximum often exhibits a pronounced dependence on solvent polarity, indicating a significant change in the dipole moment upon excitation. oup.comiitkgp.ac.in This is in contrast to their absorption spectra, which show little solvatochromism. iitkgp.ac.in

For example, 2-(3-aminophenyl)benzothiazole (m-APBT) displays a large solvatochromic shift in its fluorescence spectrum, suggesting an increase in dipole moment in the excited state. oup.com In protic solvents, this compound can form a complex with the solvent molecules in the excited state. oup.com In contrast, 2-(2-aminophenyl)benzothiazole (o-APBT) can undergo excited-state intramolecular proton transfer (ESIPT), leading to a non-fluorescent phototautomer and quenching of the normal fluorescence. oup.com

CompoundSolventEmission Maximum (λem, nm)
2-(2-aminophenyl)benzothiazoleCyclohexane400
2-(3-aminophenyl)benzothiazoleCyclohexane395
2-(3-aminophenyl)benzothiazoleAcetonitrile465
2-(3-aminophenyl)benzothiazoleMethanol490
2-(4-aminophenyl)benzothiazoleCyclohexane405
2-(4-aminophenyl)benzothiazoleAcetonitrile450
2-(4-aminophenyl)benzothiazoleMethanol480

Theoretical studies using time-dependent density functional theory (TD-DFT) have been employed to simulate the absorption and emission spectra of 2-(2′-aminophenyl)benzothiazole derivatives in water, providing insights into the electronic transitions involved. researchgate.net

Phosphorescence Spectra Analysis

Phosphorescence, the emission of light from a triplet excited state, is less common for purely organic molecules at room temperature but can be observed under specific conditions, such as in the presence of heavy atoms or in rigid matrices. While specific phosphorescence data for this compound were not found, studies on related benzothiazole derivatives provide some insights. For instance, luminescent zinc halide complexes with 2-(2-aminophenyl)benzothiazole derivatives have been investigated, and in some cases, delayed emission was observed, suggesting a phosphorescent nature. mdpi.com The presence of a long-wavelength emission band in the solid-state spectra of some of these complexes, which is absent in solution, points towards solid-state effects influencing the excited states. mdpi.com

Excited State Dynamics and Energy Transfer Mechanisms

The excited-state dynamics of benzothiazole derivatives are complex and can involve various deactivation pathways, including fluorescence, intersystem crossing to the triplet state, internal conversion, and photochemical reactions such as ESIPT.

One of the most extensively studied systems is 2-(2'-hydroxyphenyl)benzothiazole (HBT), which undergoes ultrafast ESIPT. nih.govresearchgate.netkaust.edu.sadocumentsdelivered.com Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring on a femtosecond timescale. nih.govresearchgate.net This is followed by internal conversion to the ground state. Simulations have predicted an ultrafast ESIPT with a time constant of 48-54 fs and an excited-state lifetime of 1.7-1.8 ps for HBT. nih.govresearchgate.net Following proton transfer, the molecule becomes trapped in a metastable keto structure on the S1 state before undergoing twisting and internal conversion. nih.govresearchgate.net

For 2-(aminophenyl)benzothiazole derivatives, the excited-state dynamics are influenced by the position of the amino group. In the case of o-APBT, ESIPT leads to a non-fluorescent phototautomer. oup.com For m-APBT and p-APBT, the significant solvatochromism in their fluorescence suggests a highly polar excited state, which can be stabilized by polar solvents. oup.com

Recent studies on 2-(2-aminophenyl)benzothiazole and its derivatives have also explored their potential as organic photocatalysts, where their triplet energies, estimated by DFT calculations to be in the range of 52–57 kcal/mol, are suitable for triplet-triplet energy transfer processes in photocycloaddition reactions. d-nb.info

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For benzothiazole derivatives, the quantum yield can vary significantly depending on the molecular structure and the solvent.

In the study of 2-(aminophenyl)benzothiazoles, fluorescence quantum yields were calculated using quinine (B1679958) sulfate (B86663) as a standard. iitkgp.ac.in It was noted that the fluorescence quantum yield of o-APBT is very small in nonpolar solvents due to the formation of a non-fluorescent phototautomer via ESIPT. iitkgp.ac.in The quantum yield increases in hydrogen-bonding solvents. iitkgp.ac.in For other isomers, the quantum yield is also influenced by the solvent environment.

A study on 2-(2-hydroxyphenyl)-benzothiazole (HBT) derivatives showed that their typically low quantum yields could be significantly enhanced by complexing the heteroatoms with a boron atom. frontiersin.org This strategy, which mimics the ESIPT effect, also resulted in a significant red-shift of the emission wavelengths. frontiersin.org For example, complexation with BF2 dramatically enhanced the quantum yields, with one derivative showing an increase from 0.06 to 0.85 in acetonitrile. frontiersin.org

CompoundSolventQuantum Yield (Φf)
2-(3-aminophenyl)benzothiazoleCyclohexane0.38
2-(3-aminophenyl)benzothiazoleAcetonitrile0.25
2-(3-aminophenyl)benzothiazoleMethanol0.12
2-(4-aminophenyl)benzothiazoleCyclohexane0.45
2-(4-aminophenyl)benzothiazoleAcetonitrile0.30
2-(4-aminophenyl)benzothiazoleMethanol0.15

Solvatochromism Studies and Environmental Sensitivity

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many benzothiazole derivatives, particularly in their emission spectra. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.

As previously mentioned, 2-(aminophenyl)benzothiazole derivatives exhibit significant solvatochromism in their fluorescence spectra. oup.combohrium.com The large red shifts observed in polar solvents for m-APBT and p-APBT indicate that their excited states are more polar than their ground states and are thus stabilized to a greater extent by polar solvent molecules. oup.com This environmental sensitivity makes them potential candidates for use as fluorescent probes to study the polarity of microenvironments.

The study of 2-(aminophenyl)benzothiazoles in various solvents and at different acid/base concentrations has provided a detailed understanding of their solvatochromic and prototropic behavior. oup.combohrium.comiitkgp.ac.inlookchem.com The changes in the absorption and fluorescence spectra with solvent polarity can be used to probe the nature of the excited state and the specific interactions between the solute and solvent molecules.

Intramolecular Charge Transfer (ICT) Characterization

The photophysical behavior of this compound systems is significantly influenced by the phenomenon of Intramolecular Charge Transfer (ICT). This process, occurring in molecules featuring electron-donating (D) and electron-accepting (A) moieties connected by a π-conjugated system, involves the transfer of electron density from the donor to the acceptor upon photoexcitation. psecommunity.org This redistribution of electron density results in a highly polar excited state, which is more stabilized by polar solvents than the less polar ground state. Consequently, the energy gap between the excited and ground states decreases with increasing solvent polarity, leading to a characteristic red-shift (bathochromic shift) in the fluorescence emission spectrum. This solvent-dependent emission shift is known as solvatochromism and is a key indicator of ICT character. nih.govnih.gov

In derivatives of 2-phenylbenzothiazole, the benzothiazole unit typically functions as the electron-accepting component, while the phenyl ring can be substituted with various electron-donating groups to modulate the ICT properties. researchgate.net The efficiency of the ICT process is directly related to the strength of the donor and acceptor units and the nature of the π-bridge connecting them.

Detailed research findings on related benzothiazole derivatives have demonstrated pronounced solvatochromic effects. For instance, studies on silylated 2-phenylbenzothiazole derivatives revealed that their absorption and fluorescence spectra are sensitive to the polarity of the solvent. researchgate.net While the absorption maxima show negligible shifts, the emission maxima exhibit a significant bathochromic shift as the solvent polarity increases, indicating a substantial change in the dipole moment between the ground and excited states. nih.gov This large Stokes shift in polar solvents is a hallmark of an ICT state.

The change in dipole moment upon excitation (Δµ = µe - µg) can be estimated using the Lippert-Mataga equation, which correlates the Stokes shift with the solvent polarity function. Calculations have confirmed that the dipole moments of these molecules in the excited state (µe) are significantly larger than in the ground state (µg), providing quantitative evidence for a more polar excited state resulting from ICT. researchgate.net For example, the dipole moments for certain silylated benzothiazole isomers have shown that the excited states are considerably more polar than their corresponding ground states. researchgate.net

The photophysical properties of a representative silylated 2-phenylbenzothiazole derivative in various solvents are detailed in the table below to illustrate the solvatochromic behavior.

Photophysical Data for a Silylated 2-Phenylbenzothiazole Derivative

Solvent Polarity (ET(30)) λabs (nm) λem (nm) Stokes Shift (cm-1)
Toluene (B28343) 33.9 342 405 4991
Chloroform 39.1 344 415 5506
Ethyl Acetate 38.1 342 418 5920
Dichloromethane 40.7 344 422 6092
Acetone 42.2 342 433 6825
Acetonitrile 45.6 342 435 6969
Ethanol 51.9 344 442 7226

Data derived from studies on silylated 2-phenylbenzothiazole derivatives, which serve as a model for the ICT behavior in this class of compounds. researchgate.net

The data clearly shows a bathochromic shift in the emission wavelength (λem) from 405 nm in the nonpolar solvent toluene to 445 nm in the highly polar solvent methanol. This corresponds to an increase in the Stokes shift, confirming the stabilization of the polar ICT excited state in more polar environments. This pronounced solvatochromism underscores the significant intramolecular charge transfer character of the this compound scaffold. researchgate.net

Mechanistic and in Silico Biological Activity Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how 6-phenylbenzo[d]thiazole derivatives interact with biological targets such as enzymes and receptors.

Derivatives of this compound have been identified as potent inhibitors of urease, a nickel-dependent enzyme. mdpi.com Molecular docking studies have been instrumental in elucidating the mechanism of this inhibition. For instance, in silico analyses of N-(6-arylbenzo[d]thiazol-2-yl)acetamides showed that these compounds bind to the non-metallic active site of the urease enzyme. mdpi.comresearchgate.net The active site of urease has hydrophobic grooves, and compounds with hydrophobic substituents are predicted to bind more strongly, thereby enhancing inhibitory activity. mdpi.com The binding of these derivatives is stabilized by multiple interactions, including hydrogen bonding, which is considered important for effective inhibition. researchgate.net Docking studies confirmed that the binding interactions of active benzothiazole (B30560) analogs were consistent with their observed inhibitory potential. nih.gov

Detailed interaction analysis of a highly active compound, N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide, revealed seven total interactions with the urease enzyme. mdpi.com This suggests that a combination of hydrophobic and hydrogen-bonding interactions governs the inhibitory mechanism.

Molecular docking studies have explored the interaction of benzothiazole derivatives with a variety of other enzymes and receptors, suggesting a broad spectrum of potential biological activities.

GABA-Aminotransferase (GABA-AT): In the search for new anticonvulsant agents, docking studies were performed on benzothiazole derivatives with the GABA-AT enzyme (PDB ID: 1OHV). wjarr.comresearchgate.net These studies predicted stable binding interactions within the active site, with some derivatives showing better MolDock scores than standard drugs like Phenytoin and Carbamazepine, indicating strong inhibitory potential. wjarr.com

Acetylcholinesterase (AChE): Certain thiazole (B1198619) derivatives have shown significant inhibitory activity against AChE. researchgate.net Molecular docking and dynamics simulations have confirmed stable interactions between these compounds and the peripheral anionic site of the enzyme. researchgate.net

Dihydropteroate Synthase (DHPS): As a target for antimicrobial agents, the DHPS enzyme has been studied in complex with benzothiazole derivatives. mdpi.com Docking studies helped to identify compounds with high binding affinity, correlating with their observed antimicrobial activity against strains like S. aureus. mdpi.com

Dihydroorotase: The antimicrobial effects of some benzothiazole compounds have been linked to the inhibition of Escherichia coli dihydroorotase. nih.gov Molecular modeling revealed that these derivatives form hydrogen bonds with active site residues and that strong hydrophobic interactions with the bulky thiazole rings at the entrance to the active site could interfere with substrate access. nih.gov

Bacterial Enzymes (DNA gyrase, MurB): To predict the mechanism of antibacterial action, benzothiazole derivatives have been docked into the active sites of various bacterial enzymes. nih.gov Studies have suggested that the inhibition of enzymes like E. coli MurB could be a primary mechanism for the antibacterial effects observed. nih.gov

Table 1: Molecular Docking Scores of Benzothiazole Derivatives against GABA-AT (PDB: 1OHV)

Compound MolDock Score Rerank Score
SDZ3 -121.56 -97.22
SDZ4 -118.99 -96.45
SDZ5 -115.78 -94.67
SDZ6 -114.32 -93.89
SDZ13 -108.76 -90.11
Phenytoin (Standard) -73.63 -68.34
Carbamazepine (Standard) -62.45 -59.87

Data sourced from World Journal of Advanced Research and Reviews. wjarr.com

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by modifying its chemical structure. For this compound derivatives, SAR analyses have provided valuable insights into the structural requirements for various biological effects.

The nature and position of substituents on the this compound scaffold significantly influence its biological activity.

For Urease Inhibition: SAR studies indicate that hydrogen bonding capability is a key factor for potent urease inhibition. researchgate.net

For Antimicrobial Activity: The antimicrobial profile is highly dependent on the type of substituent on the phenyl ring. researchgate.net A preliminary SAR study on benzo[d]thiazole-hydrazones revealed that electron-donating groups (e.g., -OH, -OCH3) tend to increase antibacterial activity. researchgate.net Conversely, electron-withdrawing groups (e.g., -Cl, -NO2, -F) often enhance antifungal activity. researchgate.net Specifically, for antibacterial activity against E. coli, the presence of an electron-withdrawing group on the aryl moiety of the benzothiazole molecule was found to enhance activity. mdpi.com The position of the substituent is also critical; for instance, halogen and nitro groups at the para-position of the phenyl ring often yield the most potent compounds. researchgate.net

Table 2: Effect of Substituents on Antimicrobial Activity of Benzo[d]thiazole-Hydrazones

Substituent Type Effect on Antibacterial Activity Effect on Antifungal Activity
Electron Donating (-OH, -OCH3) Increased Activity Decreased Activity
Electron Withdrawing (-Cl, -NO2, -F) Decreased Activity Increased Activity

Data based on findings from ResearchGate. researchgate.net

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives helps to understand how their shape influences biological recognition and binding affinity. In molecular docking studies for urease inhibition, the most active conformations of the ligand are analyzed to understand their binding mode. mdpi.com For example, modeling of the highly active compound N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide focused on its most stable conformations to explain its potent inhibitory activity. mdpi.com The ability of the molecule to adopt a specific, low-energy conformation that is complementary to the target's binding site is a key determinant of its biological efficacy.

In Silico Prediction of Interaction Mechanisms (e.g., antibacterial activity, antioxidant activity)

In silico methods are widely used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and to hypothesize the mechanism of action for novel compounds.

Antibacterial Activity: Computational studies predict that the antibacterial action of many benzothiazole derivatives stems from the inhibition of essential bacterial enzymes. nih.gov For example, docking studies have suggested that these compounds can target enzymes involved in bacterial cell wall synthesis, such as MurB, or DNA replication, like DNA gyrase. nih.gov The predicted binding affinities from these in silico models often correlate well with experimentally determined minimum inhibitory concentration (MIC) values. mdpi.comnih.gov Furthermore, in silico ADMET prediction studies have been used to validate the potential for oral bioavailability of these compounds. nih.gov

Antioxidant Activity: The antioxidant potential of this compound derivatives has also been investigated using computational approaches. For instance, N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for their antioxidant properties alongside other biological activities. mdpi.com One study found that 6-(4-methoxyphenyl) benzo[d]thiazole-2-amine exhibited the highest nitric oxide percentage scavenging activity at a concentration of 100 µg/mL. researchgate.net DFT calculations and molecular docking can be employed to study the ability of these compounds to scavenge free radicals and to interact with enzymes involved in oxidative stress. mdpi.com

Investigation of Biological Pathway Modulation at a Molecular Level

In silico research, including molecular docking and dynamics simulations, has been instrumental in elucidating the mechanisms by which this compound and its derivatives modulate biological pathways at the molecular level. These computational studies provide critical insights into the specific interactions between the compounds and their biological targets, guiding the development of more potent and selective therapeutic agents.

Urease Inhibition

A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which are structurally related to this compound, have been identified as significant inhibitors of the urease enzyme. mdpi.comresearchgate.net Urease is a crucial enzyme for certain pathogenic bacteria, and its inhibition is a key strategy for antimicrobial therapies. nih.gov Molecular docking studies have revealed that these acetamide (B32628) derivatives bind effectively to the non-metallic active site of the urease enzyme. The in silico analysis indicates that the formation of hydrogen bonds between the compound and the enzyme's active site residues is a critical factor for potent inhibition. mdpi.comresearchgate.net

Specifically, 6-phenylbenzo[d]thiazol-2-amine (B3056694) has been identified as a potent urease inhibitor. mdpi.comnih.gov The binding mode and interaction of these derivatives within the urease active site highlight the importance of the benzothiazole scaffold in orienting the molecule for optimal interaction with key amino acid residues.

Compound DerivativeTarget EnzymeKey In Silico FindingReference
N-(6-arylbenzo[d]thiazol-2-yl)acetamideUreaseBinds to the non-metallic active site; H-bonding is crucial for inhibition. researchgate.net
6-phenylbenzo[d]thiazol-2-amineUreaseIdentified as the most active compound for urease inhibition in its series. mdpi.com

Modulation of Kinase Signaling Pathways in Cancer

Benzothiazole derivatives have been investigated for their ability to modulate key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR and MAPK/ERK pathways. mdpi.comresearchgate.net These pathways are often hyperactivated in cancer cells, promoting proliferation, survival, and resistance to therapy.

In silico and in vitro studies have shown that certain benzothiazole-containing compounds can act as inhibitors of crucial kinases within these pathways. For example, a novel thiazole hybrid demonstrated significant inhibition of PI3Kα, leading to a decrease in the phosphorylation of its downstream targets, Akt and mTOR, in ovarian cancer cells. researchgate.net Molecular docking studies help to visualize the binding of these inhibitors to the ATP-binding pocket of the kinases, revealing key interactions that underpin their inhibitory activity. biointerfaceresearch.com The benzothiazole scaffold serves as a core structure for designing dual inhibitors that can simultaneously target multiple kinases, a promising strategy to overcome drug resistance. nih.gov

Target PathwayKey Molecular TargetMechanism of ModulationReference
PI3K/AKT/mTORPI3KαInhibition of the kinase, leading to decreased phosphorylation of Akt and mTOR. researchgate.net
MAPK/ERK & PI3K/AKTERK1/2, AKTDual inhibition of pathways is effective in inducing apoptosis in leukemia cells. mdpi.com
p56lck Tyrosine Kinasep56lckDerivatives designed to bind to the ATP binding site of the protein kinase. biointerfaceresearch.com

Inhibition of Other Key Enzymes

The versatility of the benzothiazole scaffold has led to its investigation as an inhibitor for a range of other biologically important enzymes.

DNA Gyrase: Molecular docking studies have been employed to investigate benzothiazole derivatives as potential inhibitors of DNA gyrase, an essential enzyme for bacterial survival. These studies help to understand the probable interactions with the protein's active site, guiding the synthesis of novel antimicrobial agents. nih.gov

Monoamine Oxidase B (MAO-B): For neurodegenerative diseases, 6-hydroxybenzothiazole-2-carboxamide derivatives have been designed and evaluated as potent and selective MAO-B inhibitors. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, combined with molecular docking and dynamics simulations, have confirmed that these compounds can bind stably to the MAO-B receptor, providing a strong basis for their further development. nih.gov

Dihydrofolate Reductase (DHFR): Certain 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have shown potent inhibitory activity against DHFR in Escherichia coli, with greater potency than the standard antibiotic trimethoprim. In silico investigations of their physicochemical properties suggest they have favorable ADME (absorption, distribution, metabolism, and excretion) characteristics for drug development. nih.gov

These molecular-level investigations, heavily reliant on computational methods, are crucial for understanding how this compound and related compounds exert their biological effects. By identifying specific molecular targets and clarifying binding interactions, this research accelerates the rational design of new and more effective therapeutic agents.

Applications in Materials Science and Sensing Technologies

Organic Light-Emitting Diode (OLED) Applications

The benzothiazole (B30560) moiety is a well-regarded electron-accepting unit, which makes its derivatives suitable for various roles within OLEDs. nih.gov By incorporating this core into larger molecular structures, researchers can fine-tune the electronic and optical properties necessary for efficient light emission and charge transport.

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in dispersing the guest emitter molecules, preventing concentration-quenching, and facilitating the efficient transfer of energy to the emitter. mdpi.com Bipolar host materials, capable of transporting both holes and electrons, are particularly sought after to ensure a balanced charge recombination zone within the emissive layer. nih.gov Molecules incorporating benzothiazole derivatives have been developed for this purpose. For instance, combining electron-donating units like carbazole (B46965) with electron-accepting benzothiazole or imidazole (B134444) fragments allows for the creation of bipolar hosts. nih.govmdpi.com These materials are designed to have high triplet energies to effectively confine the triplet excitons of the phosphorescent guest dopants. nih.gov While specific studies focusing solely on 6-Phenylbenzo[d]thiazole as a host are not prominent, the principles of molecular design suggest its potential as a building block in larger bipolar host architectures. mdpi.comnih.gov

Table 1: Performance of Selected Bipolar Host Materials in PhOLEDs This table presents examples of host materials containing carbazole and imidazole fragments, illustrating typical performance metrics.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE)Power Efficiency (lm/W)Current Efficiency (cd/A)Reference
im-OCzPGreen Phosphor22.2%93.177.0 nih.gov
im-OCzPRed Phosphor14.1%10.19.0 nih.gov
im-OCzP/B3PyMPM (Co-host)Green Phosphor23.0%98.880.0 nih.gov
H2FIrpic (Blue)10.3% (@100 cd/m²)24.923.9 nih.gov
H2Ir(ppy)₃ (Green)9.4% (@1000 cd/m²)34.133.9 nih.gov

Benzothiazole derivatives have been successfully utilized as fluorescent emitters in OLEDs, particularly for achieving blue and red electroluminescence. researchgate.netrsc.org The benzothiazole core acts as an effective chromophore, and its emission properties can be tuned by attaching various electron-donating and electron-withdrawing groups. researchgate.net For example, donor-acceptor compounds using triphenylamine (B166846) as the donor and benzothiadiazole (a related structure) as the acceptor have been synthesized to create efficient non-doped orange and red OLEDs. rsc.org Similarly, blue fluorescent materials based on N-phenylbenzenamine linked to a benzothiazole core have been developed. researchgate.net An electroluminescent device using the benzothiazole derivative BPPA showed a maximum brightness of 3760 cd/m² and an external quantum efficiency of 2.37%. researchgate.net The design of these emitters often involves creating a twisted molecular geometry to inhibit intermolecular π-π stacking, which can otherwise lead to fluorescence quenching in the solid state. researchgate.net

The inherent electron-deficient nature of the benzothiazole ring makes its derivatives promising candidates for n-type (electron-transporting) materials in organic electronics. ru.nl Efficient charge transport is critical for the performance of devices like OLEDs and organic field-effect transistors (OFETs). The mobility of charge carriers in these materials is heavily influenced by molecular packing in the solid state and the degree of electronic coupling between adjacent molecules. ru.nl

Research on various benzothiazole-based polymers has demonstrated that modifications to the molecular backbone can significantly enhance charge transport. For instance, incorporating additional thiophene (B33073) units into a poly(fluorene-thienyl-benzothiadiazole) polymer was shown to improve backbone planarization and interchain interactions, leading to enhanced ambipolar charge mobilities, with hole mobilities reaching 5 x 10⁻² cm² V⁻¹ s⁻¹ and electron mobilities of 4 x 10⁻³ cm² V⁻¹ s⁻¹. ru.nl In another study, picosecond time-resolved techniques were used to investigate the ultrafast charge carrier mobility in a poly(spirobifluorene-co-benzothiadiazole) film, revealing an initial electron mobility of 3 x 10⁻² cm² V⁻¹ s⁻¹. aps.org These findings underscore the potential of benzothiazole-based systems in applications requiring efficient charge transport. aps.orgnih.gov

Chemosensor Development for Ion and Biomolecule Detection

The benzothiazole scaffold is an excellent platform for designing fluorescent and colorimetric chemosensors due to its rigid, planar structure and inherent fluorescence. These properties allow for the development of highly sensitive and selective probes for various analytes.

The fundamental design of a benzothiazole-based chemosensor involves coupling the benzothiazole fluorophore to a specific recognition unit or binding site. This recognition site is tailored to interact selectively with the target analyte, such as a metal ion or a biomolecule. acs.orgnih.gov The binding event then triggers a change in the photophysical properties of the benzothiazole core, leading to a detectable signal.

Key design principles include:

Incorporation of Binding Sites: Functional groups capable of coordinating with metal ions, such as phenols, amines, and thiols, are attached to the benzothiazole structure. acs.orgnih.gov For instance, 2-(2'-hydroxyphenyl)benzothiazole derivatives are frequently used for zinc ion detection due to the excellent coordination ability of the thiazole (B1198619) ring and the adjacent hydroxyl group. researchgate.netnih.gov

Modulation of Electronic Processes: The interaction between the sensor and the analyte often perturbs electronic processes within the molecule, such as Intramolecular Charge Transfer (ICT) or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govias.ac.in For example, the binding of a metal ion can inhibit ESIPT, leading to a significant enhancement in fluorescence. ias.ac.in

Structural Tuning for Selectivity: The geometry and electronic nature of the binding pocket are carefully designed to ensure high selectivity for the target analyte over other potentially interfering species. nih.govmdpi.com

Benzothiazole-based chemosensors operate through various mechanisms that translate a binding event into an observable signal, most commonly through colorimetric or fluorescence changes.

Colorimetric Sensing: This mechanism involves a change in the absorption spectrum of the sensor upon binding to an analyte, resulting in a color change visible to the naked eye. acs.orgnih.gov This is particularly useful for rapid, on-the-spot detection without sophisticated instrumentation. acs.org For example, a biphenyl-based benzothiazole sensor was designed to show a distinct color change from colorless to yellow in the presence of Zn²⁺, Cu²⁺, and Ni²⁺ ions. acs.orgnih.gov

Fluorescent Turn-On/Off: This is a highly sensitive detection method.

Turn-On Response: In a "turn-on" sensor, the probe is initially non-fluorescent or weakly fluorescent. Upon binding the analyte, a process like the inhibition of ESIPT or the restriction of intramolecular rotation leads to a dramatic increase in fluorescence intensity. acs.orgresearchgate.netias.ac.in Many benzothiazole sensors for Zn²⁺ operate via a turn-on mechanism. acs.orgresearchgate.net

Turn-Off Response (Quenching): In a "turn-off" sensor, the probe is initially fluorescent, and the binding of the analyte causes the fluorescence to decrease or be quenched entirely. acs.orgresearchgate.net This can occur due to mechanisms like electron or energy transfer to the bound analyte. The same sensor that exhibits a "turn-on" response for Zn²⁺ might show a "turn-off" response for paramagnetic ions like Cu²⁺ and Ni²⁺. acs.orgnih.gov

Table 2: Examples of Benzothiazole-Based Chemosensors and Their Sensing Properties

Sensor Structure MoietyTarget Analyte(s)Sensing MechanismSignal ChangeDetection LimitReference(s)
Biphenyl-benzothiazoleZn²⁺Colorimetric & Fluorescent Turn-OnColorless to yellow; Fluorescence enhancement0.25 ppm acs.orgnih.gov
Biphenyl-benzothiazoleCu²⁺, Ni²⁺Colorimetric & Fluorescent Turn-OffColorless to yellow; Fluorescence quenching0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) acs.orgnih.gov
Benzothiazole-IndeneCN⁻Fluorescent Turn-On / ColorimetricPink to pale yellow; Fluorescence enhancement5.97 nM nih.gov
2-(2'-hydroxyphenyl)benzothiazole derivativeZn²⁺Fluorescent Turn-On (ESIPT inhibition)Fluorescence enhancement7.5 x 10⁻⁷ mol L⁻¹ researchgate.netias.ac.in
Benzothiazole-based probesFe³⁺Fluorescent Turn-Off (Quenching)Fluorescence quenching5.86 µM researchgate.net

Detection of Metal Ions (e.g., Hg(II), Zn(II), Al(III), Cu(II), Ni(II))

The benzothiazole scaffold, particularly when functionalized with a phenyl group, serves as a versatile platform for the development of fluorescent chemosensors for various metal ions. The interaction between the metal ion and the sensor molecule typically leads to a change in the fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission, or a shift in the emission wavelength (ratiometric sensing). These changes are often observable by the naked eye under UV light, making them useful for rapid screening.

While specific studies focusing exclusively on the this compound isomer for the detection of all the listed metal ions are not extensively documented, the broader class of phenyl-benzothiazole derivatives has demonstrated significant potential in this area. The principles and observed behaviors can be extrapolated to understand the potential of this compound in these applications.

Mercury (II): Benzothiazole derivatives have been successfully employed as fluorescent probes for the highly toxic mercury (II) ion. For instance, a dual-functional fluorescent probe, PTB, was synthesized by combining phenothiazine (B1677639) with hydrazine (B178648) benzothiazole. This probe exhibited a "turn-off" fluorescence response to Hg(II) with a high quenching efficiency of 92.5% and a low detection limit of 7.8 nM. nih.gov The sensing mechanism involves the strong affinity of sulfur in the benzothiazole moiety for mercury, leading to the formation of a stable complex. nih.gov Another probe based on an "AIE + ESIPT" (Aggregation-Induced Emission + Excited-State Intramolecular Proton Transfer) mechanism demonstrated a low detection limit of 2.85 x 10⁻⁹ M for Hg(II). rsc.org

Zinc (II): Phenylbenzothiazole derivatives have been developed as highly selective fluorescent sensors for zinc(II). One such sensor, derived from 2-(2'-aminophenyl)benzothiazole, showed a "turn-on" fluorescence response upon binding with Zn(II) in aqueous solution. nih.gov This activation of the ESIPT process is a common mechanism in hydroxy-substituted phenylbenzothiazole sensors for Zn(II). nih.govnih.gov A novel biphenyl-benzothiazole-based chemosensor demonstrated a ratiometric and "turn-on" enhanced fluorescence response to Zn(II) ions, with a detection limit as low as 0.25 ppm. nih.govacs.orgsemanticscholar.orgresearchgate.net

Aluminum (III): Benzothiazole-based probes have also been designed for the ratiometric detection of aluminum(III) ions. A probe, designated as BHM, exhibited high selectivity and sensitivity for Al(III) through a noticeable blue-shift in its fluorescence spectrum, allowing for visual detection. mdpi.comnih.gov The interaction with Al(III) is believed to inhibit the intramolecular charge transfer (ICT) process within the molecule. mdpi.comnih.gov Phenylthiadiazole-based Schiff base fluorescent chemosensors have also shown promise in Al(III) detection, with a detection limit of 2.22 × 10⁻⁶ M. mdpi.comelsevier.com

Copper (II) and Nickel (II): A biphenyl-benzothiazole-based chemosensor has been reported to exhibit a colorimetric response to Cu(II) and Ni(II) ions, with a visible color change from colorless to yellow. nih.govacs.orgsemanticscholar.orgresearchgate.net In terms of fluorescence, this sensor showed a "turn-off" response for both Cu(II) and Ni(II). nih.govacs.orgsemanticscholar.orgresearchgate.net The detection limits were found to be 0.34 ppm for Cu(II) and 0.30 ppm for Ni(II). nih.govacs.orgsemanticscholar.orgresearchgate.net Another benzothiazole-based chemosensor, BTN, was developed for the specific "off-on" fluorescent detection of Cu(II) with a detection limit of 3.3 μM. seoultech.ac.kr

Detection of Biothiols (e.g., Cysteine, Homocysteine, Glutathione)

The detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) is of significant biological importance. Benzothiazole derivatives have emerged as effective fluorescent probes for these analytes due to their specific reactivity with the thiol group.

A novel and simple benzothiazole-based "turn-on" fluorescent probe, 4-(benzo[d]thiazol-2-yl)-1,3-phenylene bis(2-chloroacetate) (BPBC), has been developed for the selective detection of cysteine. nih.gov The probe is designed based on an excited-state intramolecular proton transfer (ESIPT) mechanism. The chloroacetate (B1199739) groups on the phenyl ring act as reaction sites for cysteine. The nucleophilic attack of the thiol group of cysteine on the chloroacetate moieties leads to the release of the fluorophore, resulting in a significant fluorescence enhancement. nih.gov This probe demonstrated high selectivity for cysteine over other amino acids, including the structurally similar homocysteine and glutathione. nih.gov

Analytical Performance and Selectivity Studies

The analytical performance of benzothiazole-based sensors is a critical aspect of their practical utility. Key parameters include the limit of detection (LOD), response time, and selectivity over other potentially interfering species.

The following table summarizes the analytical performance of some representative benzothiazole and phenylbenzothiazole-based fluorescent probes for the detection of various metal ions and biothiols.

Target AnalyteSensor TypeDetection LimitResponse TimeSelectivity
Hg(II) Phenothiazine-benzothiazole (PTB)7.8 nM nih.gov≤ 2 minutes nih.govHigh selectivity over other metal ions nih.gov
Hg(II) AIE + ESIPT benzothiazole derivative2.85 x 10⁻⁹ M rsc.orgNot specifiedGood anti-interference ability rsc.org
Zn(II) Biphenyl-benzothiazole0.25 ppm nih.govacs.orgsemanticscholar.orgresearchgate.netNot specifiedHigh selectivity over other metal ions nih.govacs.orgsemanticscholar.orgresearchgate.net
Al(III) Benzothiazole-based (BHM)Not specifiedNot specifiedHigh selectivity and sensitivity mdpi.comnih.gov
Cu(II) Biphenyl-benzothiazole0.34 ppm nih.govacs.orgsemanticscholar.orgresearchgate.netNot specifiedSelective colorimetric response nih.govacs.orgsemanticscholar.orgresearchgate.net
Ni(II) Biphenyl-benzothiazole0.30 ppm nih.govacs.orgsemanticscholar.orgresearchgate.netNot specifiedSelective colorimetric response nih.govacs.orgsemanticscholar.orgresearchgate.net
Cysteine Benzothiazole-based (BPBC)Not specifiedNot specifiedHigh selectivity over Hcy and GSH nih.gov

Nonlinear Optical (NLO) Material Research

Benzothiazole derivatives, particularly those with a push-pull electronic structure, have garnered significant interest for their potential applications in nonlinear optics (NLO). These materials can exhibit large second-order and third-order NLO responses, making them suitable for applications such as frequency doubling, optical switching, and optical limiting.

The NLO properties of benzothiazole derivatives arise from the intramolecular charge transfer (ICT) from an electron-donating group (donor) to an electron-accepting group (acceptor) through a π-conjugated bridge. The benzothiazole moiety can act as a part of the conjugated system and can be functionalized with both donor and acceptor groups to enhance the NLO response.

For instance, a novel dipeptide derivative functionalized with a benzothiazole group, Boc-Phe-Phe-Bz, has been shown to form self-assembled nanobelts that exhibit a good nonlinear optical response, with an estimated effective second-harmonic generation (SHG) coefficient (d_eff) of ~0.9 pm/V. nih.gov This value is higher than that of other peptide-based NLO materials. nih.gov The non-centrosymmetric crystalline structure of these self-assembled architectures is crucial for their second-order NLO activity. nih.gov

Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting and understanding the NLO properties of benzothiazole derivatives. nih.gov These calculations can help in designing molecules with optimized hyperpolarizabilities. The introduction of a phenyl group can further extend the π-conjugation and influence the NLO properties. The position of the phenyl group on the benzothiazole core and the nature of any additional substituents can be tuned to optimize the NLO response.

General Principles of Functional Materials Design with Benzothiazole Units

The benzothiazole unit is a valuable building block in the design of a wide range of functional materials due to its unique electronic and structural properties. Several key principles guide the design of benzothiazole-containing materials for specific applications.

π-Conjugation and Intramolecular Charge Transfer (ICT): The benzothiazole ring is a π-electron-rich system that can be readily incorporated into larger conjugated structures. By attaching electron-donating and electron-accepting groups to the benzothiazole scaffold, it is possible to create molecules with strong ICT character. This principle is fundamental to the design of NLO materials, as well as fluorescent probes where the ICT process can be modulated by external stimuli such as the binding of a metal ion.

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group ortho to the benzothiazole nitrogen in 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives enables an ESIPT process. This results in a large Stokes shift, which is highly desirable for fluorescent materials to minimize self-absorption and background interference. This principle is widely exploited in the design of fluorescent sensors and imaging agents.

Aggregation-Induced Emission (AIE): While many fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state or in aggregates, some benzothiazole derivatives can be designed to exhibit AIE. In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state opens up radiative decay channels, leading to enhanced fluorescence. This principle is valuable for the development of solid-state lighting materials and sensors that operate in aggregated media. rsc.org

Coordination and Sensing Moieties: The nitrogen and sulfur atoms in the benzothiazole ring, as well as functional groups attached to the scaffold, can act as coordination sites for metal ions. By incorporating specific chelating groups, benzothiazole-based molecules can be designed as selective chemosensors. The design involves creating a binding pocket that is complementary in size, geometry, and electronic properties to the target analyte.

Structure-Property Relationships: The photophysical and electronic properties of benzothiazole derivatives are highly dependent on their molecular structure. The position and nature of substituents on both the benzo and thiazole rings can significantly influence the absorption and emission wavelengths, quantum yields, and NLO responses. Computational modeling and systematic structure-activity relationship studies are crucial for the rational design of benzothiazole-based functional materials with desired properties. researchgate.net

Multifunctionality: The benzothiazole scaffold can be integrated into more complex molecular architectures to create multifunctional materials. For example, by combining a benzothiazole-based fluorophore with a biologically active moiety, it is possible to develop theranostic agents that combine diagnostic imaging and therapeutic functions. nih.gov Similarly, incorporating benzothiazole units into polymers can lead to materials with interesting optical and electronic properties for applications in organic electronics. rsc.org

Supramolecular Chemistry of 6 Phenylbenzo D Thiazole and Its Analogs

Non-Covalent Interactions in Self-Assembly Processes

The spontaneous organization of molecules into ordered structures, or self-assembly, is governed by a variety of non-covalent interactions. In derivatives of 6-phenylbenzo[d]thiazole, the interplay of these forces dictates the final supramolecular architecture.

Key non-covalent interactions driving the self-assembly of this compound and its analogs include:

Hydrogen Bonding: The nitrogen atom in the thiazole (B1198619) ring can act as a hydrogen bond acceptor, while substituted derivatives with hydroxyl or amino groups can act as hydrogen bond donors. These interactions are crucial in directing the formation of one-, two-, and three-dimensional networks. For instance, in reduced benzothiazole (B30560) derivatives, protonation at the thiazole ring nitrogen facilitates strong N-H···O hydrogen bonds with carboxylates, forming robust supramolecular motifs.

π-π Stacking: The planar aromatic rings of the benzothiazole and phenyl groups are prone to π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant driving force in the packing of these molecules in the solid state and in solution, leading to the formation of columnar or layered structures. The stability of these stacked structures is influenced by the electronic nature of substituents on the aromatic rings.

Dipole-Dipole Interactions: The inherent polarity of the benzothiazole ring system can lead to dipole-dipole interactions, which further guide the alignment of molecules during self-assembly.

The combination and competition between these non-covalent forces allow for the formation of diverse and complex supramolecular structures from this compound-based building blocks.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The specificity of this interaction is known as molecular recognition. This compound and its analogs can participate in such interactions as guest molecules, being encapsulated within the cavities of various macrocyclic hosts.

Cyclodextrins as Hosts: Cyclodextrins (CDs) are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic cavity of CDs can encapsulate aromatic guest molecules like this compound. A study on phenoxy-benzothiazole-phthalimide hybrid compounds, which are structurally analogous to 6-phenylbenzothiazole, demonstrated the formation of inclusion complexes with methyl-β-cyclodextrin (Me-β-CD). nih.gov The formation of these host-guest complexes was confirmed by 1H NMR and molecular modeling studies, which indicated a 1:1 or 1:2 stoichiometry between the drug and the cyclodextrin (B1172386). nih.gov Encapsulation within the cyclodextrin cavity can enhance the solubility and stability of the benzothiazole derivative. nih.gov

Other Macrocyclic Hosts: Besides cyclodextrins, other macrocyclic hosts like cucurbiturils and calixarenes are also capable of encapsulating aromatic guests.

Cucurbiturils (CBs): These pumpkin-shaped macrocycles have a hydrophobic cavity and two carbonyl-fringed portals, making them excellent hosts for a variety of guest molecules, particularly those with positive charges that can interact with the carbonyl portals. nih.govresearchgate.net The encapsulation of a guest molecule within a CB can lead to enhanced fluorescence and stability. nih.gov

Calixarenes: These are cyclic oligomers of phenol (B47542) and formaldehyde (B43269) that can be functionalized to create specific binding pockets for guest molecules. Their rigid conformation and the ability to introduce various functional groups make them versatile hosts for molecular recognition.

The ability of this compound and its derivatives to act as guests in these host-guest systems opens up possibilities for applications in drug delivery, sensing, and the development of responsive materials.

Below is an interactive table summarizing the host-guest interactions of benzothiazole analogs:

Host MoleculeGuest Molecule (Analog of this compound)Stoichiometry (Host:Guest)Key InteractionsRef.
Methyl-β-CyclodextrinPhenoxy-benzothiazole-phthalimide hybrids1:1 and 1:2Hydrophobic interactions, Van der Waals forces nih.gov
Dicyclohexanocucurbit nih.govuril2-Phenylbenzimidazole2:1 and 1:3Ion-dipole interactions, Hydrogen bonding nih.gov

Coordination Chemistry of Thiazole-Containing Ligands

The nitrogen and sulfur atoms in the benzothiazole ring are capable of coordinating to metal ions, making this compound and its derivatives versatile ligands in coordination chemistry. The resulting metal complexes often exhibit interesting photophysical, catalytic, and biological properties.

The coordination can occur through:

The nitrogen atom of the thiazole ring.

The sulfur atom of the thiazole ring.

Other donor atoms from substituents on the benzothiazole or phenyl rings, leading to chelation.

A variety of metal complexes have been synthesized using benzothiazole-containing ligands. The choice of metal and the specific structure of the ligand allow for the fine-tuning of the properties of the resulting coordination complex.

The following table provides examples of metal complexes formed with benzothiazole-containing ligands:

Metal IonLigand TypeCoordination ModeApplication/Property
Ruthenium(II)2-(2'-hydroxyphenyl)benzothiazoleBidentate (N, O-chelation)Anticancer activity, Photoactivated chemotherapy
Cobalt(III)Imine-based benzothiazoleMultidentateDNA binding, Cytotoxic activity
Iridium(III)Phenyl-benzothiazoleCyclometalating ligandPhosphorescent emitters for OLEDs
Zinc(II)2-(2'-aminophenyl)benzothiazoleBidentate (N, N-chelation)Fluorescent sensing
Copper(II)Substituted benzothiazolesVariesAntimicrobial activity

Design of Functional Supramolecular Systems

The principles of self-assembly, molecular recognition, and coordination chemistry involving this compound and its analogs are being harnessed to design and construct functional supramolecular systems with specific applications.

Chemosensors: The benzothiazole moiety is a key component in many chemosensors due to its favorable photophysical properties and ability to coordinate with analytes.

Ion Sensing: Benzothiazole derivatives have been designed as fluorescent and colorimetric chemosensors for various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.comaston.ac.ukmdpi.com The binding of the metal ion to the sensor molecule, which often involves the nitrogen and other donor atoms in the ligand, leads to a change in the electronic structure of the molecule, resulting in a detectable change in its absorption or emission spectrum. mdpi.comaston.ac.ukmdpi.com

Anion Sensing: Functionalized benzothiazoles have also been developed for the selective detection of anions like cyanide (CN⁻). researchgate.net The sensing mechanism often involves the nucleophilic addition of the anion to an electron-deficient part of the sensor molecule, which disrupts the intramolecular charge transfer (ICT) and leads to a change in the fluorescence. researchgate.net

Light-Emitting Materials: The rigid and planar structure of the 2-phenylbenzothiazole (B1203474) core makes it an excellent chromophore. mdpi.com Iridium(III) complexes containing phenyl-benzothiazole ligands have been utilized as phosphorescent emitters in organic light-emitting diodes (OLEDs). The properties of these emitters can be tuned by modifying the substituents on the ligand.

Supramolecular Gels: Low molecular weight gelators (LMWGs) based on molecules capable of self-assembly through non-covalent interactions can form supramolecular gels. The directional nature of hydrogen bonding and π-π stacking in 6-phenylbenzothiazole derivatives makes them promising candidates for the development of new LMWGs. These soft materials have potential applications in areas such as drug delivery and tissue engineering.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The efficient and sustainable synthesis of 6-Phenylbenzo[d]thiazole and its derivatives is a cornerstone for its future applications. While traditional methods exist, the development of novel synthetic routes that are more environmentally friendly, cost-effective, and offer greater structural diversity is a paramount objective.

Future research in this area is likely to focus on several key strategies:

Green Chemistry Approaches: There is a growing emphasis on developing synthetic protocols that minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency. This includes the exploration of catalyst-free reactions, the use of aqueous media, and the application of microwave and ultrasound irradiation to accelerate reactions and improve yields. For instance, catalyst-free synthesis of substituted benzothiazoles has been achieved at room temperature in sustainable solvents like ethanol, offering high atom economy and no toxic waste formation.

Catalyst Innovation: The development of novel and more efficient catalytic systems is crucial. This includes the design of reusable heterogeneous catalysts, nanocatalysts, and biocatalysts to facilitate the synthesis of 6-arylbenzothiazoles with high selectivity and yields.

A comparative look at different synthetic approaches highlights the trend towards greener and more efficient methodologies.

Synthetic ApproachKey FeaturesPotential AdvantagesFuture Research Focus
Traditional Condensation ReactionsOften require harsh conditions, stoichiometric reagents, and organic solvents.Well-established and versatile.Modification to milder and more sustainable conditions.
Catalyst-Free SynthesisReactions proceed without the need for a catalyst, often in green solvents.Environmentally benign, simplified workup, cost-effective.Expanding the substrate scope and understanding the reaction mechanisms.
Microwave/Ultrasound-Assisted SynthesisUtilizes non-conventional energy sources to accelerate reactions.Reduced reaction times, higher yields, and often solvent-free conditions.Scaling up processes and exploring a wider range of derivatives.
Flow ChemistryContinuous production process with precise control over reaction parameters.Improved safety, scalability, and reproducibility.Integration with in-line purification and analysis for automated synthesis.

Advanced Computational Modeling and Simulation Techniques

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling and simulation techniques offer a powerful avenue to predict properties, understand mechanisms of action, and guide the design of new derivatives with enhanced functionalities.

Future research in this domain will likely involve the sophisticated application of:

Density Functional Theory (DFT) Studies: DFT calculations can provide deep insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound derivatives. This information is crucial for understanding their reactivity, stability, and photophysical properties, which is vital for applications in organic electronics.

Molecular Docking Simulations: For medicinal chemistry applications, molecular docking is instrumental in predicting the binding affinity and interaction patterns of this compound derivatives with biological targets. This allows for the virtual screening of large compound libraries and the identification of promising drug candidates.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies: QSAR and QSPR models establish mathematical relationships between the chemical structure of a compound and its biological activity or physical properties. These models are invaluable for predicting the activity of newly designed this compound derivatives and for understanding the key structural features that govern their function.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound derivatives interact with their environment, such as a protein binding site or a material matrix. This can reveal important information about conformational changes, binding stability, and transport properties.

The following table summarizes the application of various computational techniques in the study of benzothiazole (B30560) derivatives.

Computational TechniqueInformation ObtainedApplication in this compound Research
Density Functional Theory (DFT)Electronic structure, HOMO-LUMO gap, molecular orbitals, spectroscopic properties.Predicting reactivity, understanding photophysical properties for OLEDs, guiding synthetic modifications.
Molecular DockingBinding modes, interaction energies, identification of key binding residues.Virtual screening for drug discovery, understanding enzyme inhibition mechanisms.
QSAR/QSPRCorrelation between molecular descriptors and biological activity/physical properties.Predicting the activity of new derivatives, identifying key structural features for optimization.
Molecular Dynamics (MD) SimulationsDynamic behavior of the molecule, conformational flexibility, binding stability over time.Assessing the stability of ligand-protein complexes, simulating behavior in materials.

Exploration of New Application Domains in Emerging Technologies

While this compound and its analogs have been extensively studied for their biological activities, their potential in emerging technologies remains a largely untapped frontier. The unique photophysical and electronic properties of the benzothiazole core make it an attractive candidate for a variety of advanced applications.

Future research should focus on exploring the utility of this compound derivatives in:

Organic Electronics: The conjugated π-system of the this compound scaffold makes it a promising component for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research is needed to tune the electronic properties of these molecules to achieve desired performance characteristics, such as high charge carrier mobility and efficient light emission.

Chemical Sensors: The benzothiazole nucleus can be functionalized to create chemosensors that exhibit changes in their optical or electronic properties upon binding to specific analytes. The development of selective and sensitive sensors for metal ions, anions, and biologically important molecules is a promising area of investigation. For example, hydroxy-substituted benzothiazole derivatives have shown changes in their UV-visible and fluorescence properties upon interaction with metal ions like zinc(II).

Functional Materials: The rigid and planar structure of the benzothiazole core can be exploited to create novel functional materials with interesting liquid crystalline, photochromic, or nonlinear optical properties. The incorporation of this compound units into polymers or supramolecular assemblies could lead to materials with tailored functionalities for advanced applications.

Rational Design of Next-Generation Benzothiazole Scaffolds

The rational design of new molecules with precisely tailored properties is the ultimate goal of chemical research. For this compound, this involves a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) to guide the synthesis of next-generation scaffolds with superior performance.

Key avenues for future research in this area include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and the phenyl substituent, followed by biological evaluation, will continue to be crucial for elucidating the key structural features required for a specific biological activity. This knowledge is essential for the design of more potent and selective therapeutic agents.

Bioisosteric Replacement and Scaffold Hopping: Exploring bioisosteric replacements for the phenyl group or employing scaffold hopping strategies can lead to the discovery of novel benzothiazole derivatives with improved pharmacokinetic properties or different biological profiles.

Multi-target Ligand Design: In the context of complex diseases, designing this compound derivatives that can modulate multiple biological targets simultaneously is a promising therapeutic strategy. This requires a sophisticated understanding of the pharmacology of different disease pathways.

Development of Covalent Inhibitors: The design of this compound derivatives that can form covalent bonds with their biological targets can lead to compounds with prolonged duration of action and increased potency.

The following table outlines key considerations for the rational design of next-generation benzothiazole scaffolds.

Design StrategyObjectiveApproachPotential Outcome
Systematic SAR StudiesIdentify key structural features for a specific activity.Synthesize and test a series of analogs with systematic structural modifications.Development of more potent and selective compounds.
Bioisosteric ReplacementImprove pharmacokinetic properties or modulate biological activity.Replace the phenyl group with other aromatic or heteroaromatic rings.Compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles.
Scaffold HoppingDiscover novel chemical classes with similar biological activity.Replace the benzothiazole core with other heterocyclic systems while maintaining key pharmacophoric features.Identification of new intellectual property and compounds with different side-effect profiles.
Fragment-Based Drug DesignBuild potent ligands from smaller molecular fragments.Identify small fragments that bind to the target and then link them together to create a high-affinity ligand.Efficient discovery of novel lead compounds.

Conclusion

Summary of Key Research Insights and Methodological Advancements

Research into 6-Phenylbenzo[d]thiazole and its analogues has yielded significant insights, particularly in the realm of medicinal chemistry. The substitution at the 6-position of the benzothiazole (B30560) core with a phenyl group creates a molecule with distinct biological activities. A notable area of investigation has been the development of tyrosinase inhibitors, enzymes involved in melanin (B1238610) production. mdpi.com

A series of compounds based on a structure closely related to this compound, specifically 6-(substituted phenyl)- rsc.orgmdpi.comdioxolo[4′,5′:4,5]benzo[1,2-d]thiazole, have been designed and synthesized. mdpi.com These studies have demonstrated that the nature of the substitution on the 6-phenyl ring is critical for potent tyrosinase inhibition. For instance, compounds with a 2,4-dihydroxyphenyl group at the 6-position have shown exceptionally strong inhibitory activity against mushroom tyrosinase, with some exhibiting IC50 values in the nanomolar range, significantly outperforming the standard inhibitor, kojic acid. mdpi.com

Kinetic studies have revealed that these potent derivatives act as competitive inhibitors of tyrosinase. mdpi.com This finding has been supported by in silico molecular docking analyses, which have shown that the 6-phenyl moiety and its substituents can form crucial interactions, such as hydrophobic interactions and hydrogen bonds, with key amino acid residues like Phe264, Val283, and Asn260 in the active site of the enzyme. mdpi.com Furthermore, these compounds have demonstrated efficacy in cellular and in vivo models, effectively reducing melanin formation in B16F10 melanoma cells and showing depigmentation activity in zebrafish embryos. mdpi.com

Methodological advancements in the synthesis of benzothiazole derivatives, in general, have also been a key focus. Traditional methods often rely on the condensation of 2-aminothiophenols with aldehydes or carboxylic acids, but these can be limited by harsh conditions or the instability of starting materials. ijper.orgeurekaselect.com Modern synthetic chemistry has moved towards greener and more efficient protocols. These include:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve yields for the condensation of 2-aminothiophenol (B119425) with aldehydes. nih.gov

Visible-light photoredox catalysis: Catalyst-free, visible-light-driven intramolecular C-S bond formation from thioamide precursors represents a significant advance in creating the benzothiazole core under mild conditions. nih.gov

Heterogeneous catalysis: The use of reusable catalysts like SnP2O7 has enabled efficient and environmentally friendly synthesis with high yields and short reaction times. nih.gov

C-H Functionalization: Direct functionalization of the benzothiazole core is a highly sought-after strategy. While C2-functionalization is more common, methods for regioselective C-H functionalization of the benzene (B151609) ring are an active area of research, presenting a powerful tool for creating diverse derivatives. researchgate.netnih.govnih.gov

These advanced synthetic methods provide a robust toolbox for creating libraries of this compound derivatives for further investigation.

Broader Implications for Heterocyclic Chemistry and Materials Science

The study of this compound and its derivatives has broader implications that extend beyond its immediate applications. For heterocyclic chemistry, it underscores the importance of substitution patterns in tuning the biological and physical properties of a core scaffold. The benzothiazole nucleus is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. nih.govmdpi.com Research on 6-phenyl substituted analogues contributes to a deeper understanding of the structure-activity relationships (SAR) that govern these interactions. The insights gained can guide the rational design of new therapeutic agents targeting various diseases, including cancer, microbial infections, and neurodegenerative disorders. nih.govchemistryjournal.net

In the field of materials science, the benzothiazole core is valued for its thermal stability and electronic properties, making it a useful building block for organic electronics. rsc.org Although research specifically on this compound in this area is less documented, the principles are transferable. The introduction of a phenyl group at the 6-position can modulate the π-conjugation of the system, potentially influencing its photophysical properties like fluorescence and its performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthetic methodologies developed for benzothiazoles are directly applicable to the creation of novel organic materials with tailored electronic and optical characteristics.

Open Questions and Challenges in the Field

Despite the progress made, several open questions and challenges remain in the study of this compound.

A primary challenge lies in the regioselective functionalization of the benzothiazole scaffold. While methods for substitution at the 2-position are well-established, achieving selective C-H functionalization at other positions on the benzene ring (C4, C5, and C7) is significantly more difficult due to similar reactivity of these sites. nih.gov Developing synthetic methods that can precisely and efficiently introduce additional functional groups onto the this compound framework would unlock access to a much wider chemical space for drug discovery and materials science.

Another challenge is the development of more sustainable and atom-economical synthetic routes . While greener methods are emerging, many existing syntheses still rely on pre-functionalized starting materials, multi-step procedures, and potentially hazardous reagents. eurekaselect.comresearchgate.net The ideal synthesis would involve the direct and selective construction of the this compound core from simple, readily available precursors.

Furthermore, there is a need for a more comprehensive understanding of the mechanism of action for biologically active this compound derivatives. While a compound might show potent activity in an assay, elucidating its precise molecular targets and downstream effects is crucial for its development as a therapeutic agent. For example, while some derivatives are known tyrosinase inhibitors, their potential off-target effects are not fully understood. mdpi.com

Finally, the exploration of this compound in materials science remains a relatively untapped area. Systematic studies are needed to characterize its photophysical and electronic properties and to evaluate its potential as a component in advanced organic materials. Key questions include how the torsional angle of the 6-phenyl group affects solid-state packing and charge transport properties.

Q & A

Q. What are the common synthetic routes for 6-phenylbenzo[d]thiazole derivatives, and how do reaction conditions influence yield?

The synthesis of this compound derivatives often employs multicomponent reactions under optimized conditions. For example, a microwave-assisted one-pot method using substituted arylaldehydes, 2-amino-6-halobenzo[d]thiazole, and 6-hydroxyquinoline in aqueous NaCl (10% w/v) achieves moderate-to-high yields (50–85%) . Solvent-free Friedel-Crafts acylation with Eaton’s reagent (P₂O₅/CH₃SO₃H) is another eco-friendly approach, producing fused phenylbenzo[d]imidazo[2,1-b]thiazoles with reduced reaction times (4–6 hours) and yields up to 78% . Key factors affecting yield include microwave power (150–300 W), solvent polarity, and catalyst loading.

Q. How are structural and purity characteristics of this compound derivatives validated?

Standard characterization involves:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₀N₂S: m/z 231.0695) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched with theoretical values (e.g., ±0.3% deviation) .

Q. What preliminary biological activities are reported for this compound scaffolds?

Early-stage screening often focuses on antimicrobial and anticancer activity. For example:

  • Antifungal activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) show MIC values of 8–32 µg/mL against Candida albicans .
  • Cytotoxicity : Thiazolo[4,5-d]thiazole derivatives exhibit IC₅₀ values of 2.5–10 µM against human cancer cell lines (e.g., MCF-7, HeLa) .
    Note: Use MTT assays with positive controls (e.g., doxorubicin) and triplicate measurements to ensure reproducibility.

Advanced Research Questions

Q. How can synthetic methods for this compound derivatives be optimized for scalability and green chemistry?

Advanced strategies include:

  • Photochemical alkylation : Direct C-H functionalization of heteroarenes with alkanes or alcohols under UV light (λ = 365 nm), achieving 60–75% yields without metal catalysts .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to balance temperature, solvent ratio, and catalyst concentration .
  • Solvent-free mechanochemistry : Ball-milling reduces reaction times by 50% compared to thermal methods .

Q. How do substituent effects influence the structure-activity relationship (SAR) in this compound-based pharmacophores?

Critical SAR observations include:

  • Electron-donating groups (-OCH₃, -CH₃) enhance π-π stacking with biological targets, improving IC₅₀ values by 2–3 fold .
  • Halogenated derivatives (e.g., 6-fluoro or 7-chloro) increase lipophilicity (logP > 3.5), correlating with blood-brain barrier permeability in neuroactive compounds .
  • Hybrid scaffolds (e.g., thiazole-triazole-acetamide) show dual inhibition of COX-2 and 5-LOX enzymes (Ki < 100 nM) .

Q. What advanced spectroscopic techniques resolve contradictions in reported bioactivity data?

Discrepancies in biological data often arise from impurities or polymorphic forms. Mitigation strategies include:

  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., axial vs. equatorial substituents) .
  • DSC/TGA : Identifies polymorph transitions (e.g., melting points varying by 10–15°C between forms) .
  • EPR spectroscopy : Detects radical intermediates in photodynamic therapy applications .

Q. How can computational methods guide the design of this compound derivatives for targeted applications?

  • DFT calculations : Predict HOMO-LUMO gaps (e.g., 3.2–3.8 eV for solar cell donors) and charge-transfer efficiency .
  • Molecular docking : Validates binding modes to receptors (e.g., EGFR kinase: Glide score ≤ -8.0 kcal/mol) .
  • MD simulations : Assesses stability of drug-protein complexes over 100 ns trajectories .

Data Contradiction Analysis

Q. Why do some studies report divergent anticancer activities for structurally similar this compound derivatives?

Possible factors include:

  • Cell line heterogeneity : MCF-7 (ER+) vs. MDA-MB-231 (TNBC) may respond differently to pro-apoptotic thiazoles .
  • Assay conditions : Varying serum concentrations (5% vs. 10% FBS) alter compound bioavailability .
  • Metabolic stability : Microsomal degradation (e.g., CYP3A4-mediated) reduces efficacy in hepatic models .

Q. How can researchers reconcile discrepancies in reported synthetic yields for solvent-free protocols?

  • Moisture sensitivity : Eaton’s reagent requires strict anhydrous conditions; even 0.5% H₂O decreases yields by 20% .
  • Substrate purity : ≥95% arylaldehydes are critical; commercial grades (90%) necessitate pre-purification via column chromatography .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological evaluations of this compound derivatives?

  • Dose-response standardization : Use 8–10 concentration points (e.g., 0.1–100 µM) and nonlinear regression (Hill equation) .
  • Counterion effects : Compare hydrochloride salts vs. free bases in solubility assays (e.g., PBS pH 7.4 vs. 6.5) .
  • Positive controls : Include cisplatin (anticancer) and fluconazole (antifungal) with each assay batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.